Cas no 104-55-2 (Cinnamaldehyde)

シナムアルデヒド(Cinnamaldehyde)は、天然に存在する芳香族アルデヒドの一種で、主にシナモン油から抽出されます。化学式はC₉H₈Oで、特有の甘くスパイシーな香りを持ちます。この化合物は抗菌性、抗酸化性、抗炎症性などの生物活性を示し、食品保存料や香料として広く利用されています。また、医薬品分野では血糖降下作用や抗がん作用の研究が進められています。その高い反応性から、有機合成中間体としても重要です。特に、不飽和アルデヒド基を有するため、付加反応や縮合反応に適しています。

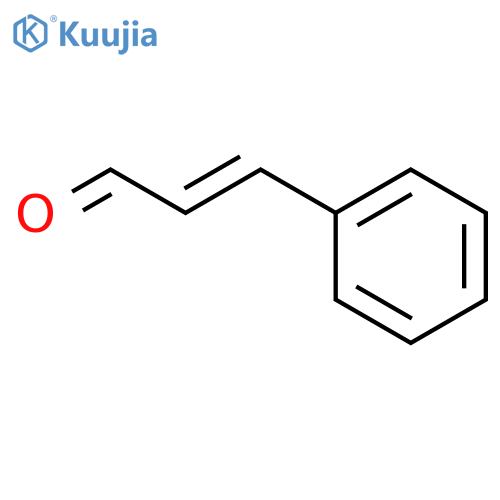

Cinnamaldehyde structure

商品名:Cinnamaldehyde

Cinnamaldehyde 化学的及び物理的性質

名前と識別子

-

- Cinnamaldehyde

- 3-PHENYLPROPENAL

- AKOS B004060

- CINNAMIC ALDEHYDE

- CINNAMALDEHYDE, TRANS-

- FEMA 2286

- Cinnamal

- Cinnamaldehyde Solution

- trans-Cinnamaldehyde

- Cassia oil

- (E)-3-phenylprop-2-enal

- 3-Phenyl-2-propenal

- Benzalacetaldehyde

- Cinnamyl aldehyde

- β-Phenylacrolein

- STYRONE

- abionca

- 203-213-9

- NCI-C56111

- Zimtaldehyd

- Cinnaldehyd

- Rou Guiquan

- 肉桂醛

- Abion CA

- 3-Phenylacrylaldehyde

- (E)-Cinnamaldehyde

- Zimtaldehyde

- (2E)-3-phenylprop-2-enal

- Phenylacrolein

- Cinnamylaldehyde

- Cassia aldehyde

- trans-Cinnamic aldehyde

- (E)-3-Phenylpropenal

- 3-Phenylacrolein

- (E)-3-Phenyl-2-propenal

- Cinnemaldehyde

- 2-propenal, 3-phenyl-, (2E)-

- Cinnamaldehyde, (E)-

- trans-Cinnamylaldehyde

- Benzylideneacetaldehyde

- beta-Phenylcr

- FEMA Number 2286

- MLS002454394

- Epitope ID:150921

- (3E)-3-phenylprop-2-enal

- (E)-phenylvinyl aldehyde

- CS-0009609

- 3-Fenylpropenal

- EINECS 203-213-9

- WLN: VH1U1R

- Hefty Dog and Cat Repellent

- SCHEMBL3441

- trans-Cinnamaldehyde, 99%

- s3763

- beta-Phenylcrolein

- CINNAMALDEHYDE [WHO-DD]

- InChI=1/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4

- trans-Cinnamaldehyde, >=99%

- CINNAMALDEHYDE (TRANS)

- (E)-3-Phenyl-propenal

- DB14184

- trans-3-Phenyl-2-propenal

- CHEBI:142921

- CAS-14371-10-9

- TRANS-CINNAMALDEHYDE (CONSTITUENT OF CINNAMOMUM CASSIA BARK) [DSC]

- Tox21_303271

- CINNAMAL [INCI]

- EN300-735819

- (E)-3-phenylacrylaldehyde

- 3-Fenylpropenal [Czech]

- NCGC00091512-04

- NSC 16935

- CINNAMALDEHYDE [HSDB]

- Cinnamaldehyde, natural, >=95%, FG

- DTXSID1024835

- NSC-16935

- CINNAMALDEHYDE [II]

- NCGC00257017-01

- (E)-cinnamaldehyde (incorrect)

- B99DD6C7-1C6D-4FE3-A172-54BFDB987683

- trans-Cinnamaldehyde, analytical standard

- transcinnamaldehyde

- MFCD00007000

- (2E)-3-Phenyl-2-propenal

- CCRIS 6222

- bmse010257

- CCG-266119

- Cinnamaldehyde, United States Pharmacopeia (USP) Reference Standard

- CHEMBL293492

- (trans)-cinnamaldehyde

- .beta.-phenylacrolein

- NCGC00091512-01

- CHEBI:16731

- CINNAMALDEHYDE [USP-RS]

- NSC16935

- trans cinnamic aldehyde

- trans-Cinnamaldehyde; trans-3-Phenylacrylaldehyde

- 104-55-2

- EC 203-213-9

- e-cinnamaldehyde

- (E)-3-phenyl-2-propenal(E)-cinnamaldehyde

- CINNAMALDEHYDE [FHFI]

- Aldehyd skoricovy [Czech]

- SR60A3XG0F

- A801001

- trans-3-Phenylacrylaldehyde

- Cinnamaldehyde min. 98%, for synthesis

- (E)-3-phenyl-acrylaldehyde

- Trans-Cinnamaldehyde ,(S)

- DTXCID904835

- (E)-Cinnamic aldehyde

- W-205597

- Acrolein, 3-phenyl-

- Q204036

- 3-Phenyl-2-propen-1-al

- CINNAMALDEHYDE [FCC]

- Cinnamaldehyde (trans), neat

- HMS2268O08

- Cinnamic aldehyde (natural)

- trans-cinnamaldehyde (incorrect)

- D72477

- CINNAMALDEHYDE (CONSTITUENT OF CINNAMOMUM VERUM BARK) [DSC]

- XC-800

- HY-N0609

- BRN 0605737

- NSC-40346

- Cinnamaldehyde 100 microg/mL in Toluene

- NS00003408

- FEMA No. 2286

- AS-12078

- A-Phenylacrolein

- Cinnamaldehyde [NF]

- trans-Cinnamaldehyde, >=98%, FCC, FG

- AM20060482

- Z3219847383

- Tox21_111144

- UNII-SR60A3XG0F

- 2-Propenal, 3-phenyl-, (E)-

- trans-3-phenyl-propenal

- NCGC00091512-05

- CAS-104-55-2

- CCRIS 3189

- AKOS000119171

- C00903

- Cinnamaldehyde, Vetec(TM) reagent grade, 93%

- HSDB 209

- Tox21_201804

- 14371-10-9

- AI3-33275

- trans-3-Phenylacrolein

- DTXSID6024834

- NCGC00091512-07

- 3-phenylprop-2-enal

- NCGC00259353-01

- 2-Propenal, 3-phenyl-

- AI3-00473

- Tox21_200272

- Caswell No. 221A

- GTPL2423

- 2-07-00-00273 (Beilstein Handbook Reference)

- BRN 1071571

- BDBM50203065

- EPA Pesticide Chemical Code 040506

- trans cinnamaldehyde

- SMR000112334

- EN300-19160

- (2E)-3-phenylacrylaldehyde

- CNMA

- HMS3885E04

- NCGC00091512-02

- NCGC00091512-06

- Aldehyd skoricovy

- 4-07-00-00984 (Beilstein Handbook Reference)

- CINNAMALDEHYDE [MI]

- NSC40346

- DTXCID504834

- NCGC00257826-01

- 3-Phenyl-2-propenaldehyde

- AS-75456

- 3-phenyl-propenal

- cis-cinnamic aldehyde

- (Z)-3-phenyl-2-propenal

- cis-cinnamaldehyde

- MLSMR

- (Z)-cinnamaldehyde

- trans3Phenylpropenal

- (E)Cinnamyl aldehyde

- transCinnamic aldehyde

- DB-003796

- (E)3Phenyl2propenal

- STK397371

- 2Propenal, 3phenyl, (E) (9CI)

- (e)-3-Phenylprop-2-en-1-al

- SBI-0635072.0002

- (E)3Phenylacrolein

- trans-Benzenepropenal

- (E)-Cinnamaldehyde; (2E)-3-phenyl-2-propenal

- (e)-3-Phenylacrolein

- CINNAMALDEHYDE (CONSTITUENT OF CINNAMOMUM VERUM BARK)

- beta-phenylacrolein

- trans-3-Phenylpropenal

- USEPA/OPP Pesticide Code: 040506

- CINNAMALDEHYDE (II)

- (E)3Phenylpropenal

- BRD-K38088841-001-01-7

- 2-propenal,3-phenyl-,(E)-

- (e)-3-Phenylprop-2-enone

- transBenzenepropenal

- Benzylidene acetaldehyde

- 2E)-3-Phenyl-2-propenal

- TRANS-CINNAMALDEHYDE (CONSTITUENT OF CINNAMOMUM CASSIA BARK)

- Propenaldehyde, 3-phenyl-

- 2Propenal, 3phenyl, (2E)

- Zimtaldehyde light

- transCinnamylaldehyde

- CINNAMALDEHYDE (USP-RS)

- FEMA NUMBER 2286.

- (E)3Phenylprop2enal

- (E)cinnamaldehyde

- 2-Propenal, 3-phenyl-, (E)-(9CI)

- 2-Propenaldehyde, 3-phenyl-

- ECinnamyl aldehyde

- 2Propenal, 3phenyl, (E)

- Cinnimic Aldehyde

- trans3Phenyl2propenal

- Cinnamaldehyde, (E)

- 3-Phenyl-2-propene-1-al

- Kaneelaldehyde

- 3-PHENYLACRYALDEHYDE

- Aldehido cinamico

- FT34719

- 805-158-1

- 946-230-3

- FC30856

- HY-W019711R

- 604-377-8

- trans-Cinnamaldehyde (Standard)

- Cinnamic aldehyde;3-Phenyl-2-propenal;trans-Cinnamaldehyde

-

- MDL: MFCD00007000

- インチ: 1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4+

- InChIKey: KJPRLNWUNMBNBZ-QPJJXVBHSA-N

- ほほえんだ: O=C([H])/C(/[H])=C(\[H])/C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

- せいみつぶんしりょう: 132.057515g/mol

- ひょうめんでんか: 0

- XLogP3: 1.9

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 回転可能化学結合数: 2

- どういたいしつりょう: 132.057515g/mol

- 単一同位体質量: 132.057515g/mol

- 水素結合トポロジー分子極性表面積: 17.1Ų

- 重原子数: 10

- 複雑さ: 121

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 同位体原子数: 0

- ぶんしりょう: 132.16

- トポロジー極表面積: 17.1A^2

じっけんとくせい

- におい: PUNGENT, SPICY NOTE

- Vapor Density: VAPOR DENSITY: 4.6 (AIR= 1)

- Atmospheric OH Rate Constant: 4.80e-11 cm3/molecule*sec

- Taste: BURNING TASTE

- 色と性状: 無色または淡黄色の液体

- 密度みつど: 1.05 g/mL at 25 °C(lit.)

- ゆうかいてん: -7.5 ºC

- ふってん: 248 °C(lit.)

- フラッシュポイント: 華氏温度:257°f

摂氏度:125°c - 屈折率: n20/D 1.621(lit.)

- ようかいど: 1g/l soluble

- すいようせい: びようようせい

- あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents, strong bases.

- PSA: 17.07000

- LogP: 1.89870

- 蒸気密度:4.6(vs air): 4.6 (vs air)

- におい: PUNGENT, SPICY NOTE

- 屈折率: Index of refraction: 1.618-1.623 at 20 °C/D

- マーカー: 13,2319

- かんど: 光に敏感

- じょうきあつ: 1 mm Hg at 169 °F ; 40 mm Hg at 306° F (NTP, 1992)

- ようかいせい: アルコール、エーテル、トリクロロメタンに溶けやすく、水に微溶解する。

- 濃度: 2000 μg/mL in methanol

- FEMA: 2286

Cinnamaldehyde セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315,H317,H319,H335

- 警告文: P261,P280,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:1

- 危険カテゴリコード: 36/37/38-43

- セキュリティの説明: S26; S36/37

- 福カードFコード:10-23

- RTECS番号:GD6475000

-

危険物標識:

- リスク用語:R36/37/38

- どくせい:ADIはまだ規定されていない(食糧農業機関/世界保健機関、1994)LD 50 2220 mg/kg(ラット、経口投与)。MNL 125 mg/kg(ラット)。Gras(米国食品医薬品監督管理局§182.602000)。

- 危険レベル:6.1

- 包装等級:I; II; III

- ちょぞうじょうけん:Inert atmosphere,Store in freezer, under -20°C(BD213058)

Cinnamaldehyde 税関データ

- 税関コード:29122900

- 税関データ:

中国税関コード:

2912190090概要:

HS:2912190090。他の無環アルデヒド(他の酸素含有基なし)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、テトラホルムアルデヒドの外観

要約:

2912190090他の酸素官能基を有さない無環アルデヒド。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

Cinnamaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemFaces | CFN99478-20mg |

Cinnamaldehyde |

104-55-2 | >=98% | 20mg |

$30 | 2023-09-19 | |

| TRC | C442005-1g |

Cinnamaldehyde |

104-55-2 | 1g |

$ 121.00 | 2023-09-08 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1015587-500g |

Cinnamaldehyde |

104-55-2 | 97% | 500g |

¥67.00 | 2023-11-22 | |

| Enamine | EN300-19160-0.1g |

3-phenylprop-2-enal |

104-55-2 | 0.1g |

$48.0 | 2023-09-17 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CI630-25g |

Cinnamaldehyde |

104-55-2 | 98% | 25g |

¥42.0 | 2023-09-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C108630-2.5kg |

Cinnamaldehyde |

104-55-2 | ≥95% (GC) | 2.5kg |

¥411.90 | 2023-09-03 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB00274-100g |

Cinnamaldehyde |

104-55-2 | 97% | 100g |

¥44 | 2023-09-15 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB00274-1000g |

Cinnamaldehyde |

104-55-2 | 97% | 1000g |

¥184 | 2023-09-15 | |

| ChemFaces | CFN99478-20mg |

Cinnamaldehyde |

104-55-2 | >=98% | 20mg |

$30 | 2021-07-22 | |

| BAI LING WEI Technology Co., Ltd. | 188151-500G |

Cinnamaldehyde, 99% |

104-55-2 | 99% | 500G |

¥ 232 | 2022-04-26 |

Cinnamaldehyde サプライヤー

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

(CAS:104-55-2)Cinnamaldehyde

注文番号:TB02751

在庫ステータス:in Stock

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

清らかである:>98%

最終更新された価格情報:Tuesday, 21 January 2025 17:57

価格 ($):price inquiry

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:104-55-2)Cinnamaldehyde

注文番号:LE10219

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:02

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:104-55-2)Cinnamaldehyde

注文番号:LE7159

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:50

価格 ($):discuss personally

Cinnamaldehyde 関連文献

-

Weifeng Li,Wenbing Zhi,Jinmeng Zhao,Wenqi Li,Lulu Zang,Fang Liu,Xiaofeng Niu Food Funct. 2019 10 4001

-

Harrison J. Cox,Jing Li,Preety Saini,Joy R. Paterson,Gary J. Sharples,Jas Pal S. Badyal J. Mater. Chem. B 2021 9 2918

-

Jessika Geisebel Oliveira Neto,Silvia Karl Boechat,Juliana Santos Rom?o,Lia Rafaella Ballard Kuhnert,Carmen Cabanelas Pazos-Moura,Karen Jesus Oliveira Food Funct. 2022 13 3405

-

Shiuh-Bin Fang,Hsin-Yu Ko,Sheng-Tung Huang,Chih-Hung Huang,Li-Ting Li,Chia-Chun Chen,Ke-Chuan Wang,Cheng-Pin Pai,Hung-Chang Lee,Hsu-Wei Fang RSC Adv. 2015 5 22097

-

Anne Schink,Katerina Naumoska,Zoran Kitanovski,Christopher Johannes Kampf,Janine Fr?hlich-Nowoisky,Eckhard Thines,Ulrich P?schl,Detlef Schuppan,Kurt Lucas Food Funct. 2018 9 5950

関連分類

- 溶剤および有機化学物質 有機化合物 フェニルプロパノイドとポリケタイド シナモンアルデヒド シナモンアルデヒド

- 溶剤および有機化学物質 有機化合物 フェニルプロパノイドとポリケタイド シナモンアルデヒド

- 天然製品および抽出物 植物抽出物 プラントベース ランテリウム・エパポサム

- 天然製品および抽出物 フレーバーとフレグランス エッセンシャルオイル

- 農薬化学物質 農薬の有効成分 標準物質

- 医薬品及び生化学製品 医薬品の有効成分 参照物質

- 医薬品及び生化学製品 医薬品の有効成分 標準物質

- 溶剤および有機化学物質 有機化合物 酸/エステル

- 溶剤および有機化学物質 有機化合物 アルデヒド/ケトン

- 溶剤および有機化学物質 有機化合物 炭化水素

- 天然製品および抽出物 フレーバーとフレグランス

- 医薬品及び生化学製品 医薬品の有効成分

104-55-2 (Cinnamaldehyde) 関連製品

- 121-33-5(Vanillin)

- 16642-92-5((2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid)

- 124-19-6(Nonanal)

- 56578-35-9((E)-3-(P-Tolyl)acrylaldehyde)

- 886-38-4(Diphenylcyclopropenone)

- 93614-80-3(3-(3-methylphenyl)prop-2-enal)

- 113538-22-0(3-(4-phenylphenyl)prop-2-enal)

- 14371-10-9((E)-Cinnamaldehyde)

- 57194-69-1(cis-Cinnamaldehyde)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:104-55-2)Cinnamaldehyde

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:104-55-2)Cinnamaldehyde

清らかである:99%

はかる:25kg

価格 ($):719.0